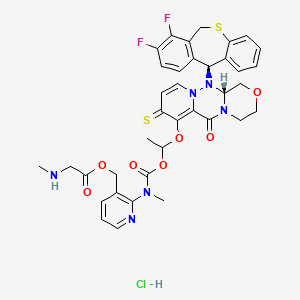

Cap-dependent endonuclease-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H37ClF2N6O7S2 |

|---|---|

Molecular Weight |

815.3 g/mol |

IUPAC Name |

[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-(methylamino)acetate;hydrochloride |

InChI |

InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1 |

InChI Key |

OZAXQHOPBHUFJA-RNMIFVGVSA-N |

Isomeric SMILES |

CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |

Canonical SMILES |

CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Cap-Dependent Endonuclease in Viral Replication: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: For a significant number of negative-sense RNA viruses, the initiation of messenger RNA (mRNA) synthesis is not a de novo process but rather a sophisticated act of molecular theft from the host cell. This mechanism, known as "cap-snatching," is orchestrated by a viral cap-dependent endonuclease (CEN). This enzyme cleaves the 5' cap structure from host pre-mRNAs, generating a primer that is essential for the viral RNA-dependent RNA polymerase to begin transcription. This process is not only critical for viral protein translation but also serves as a mechanism for evading host innate immune responses. The viral-specific nature of the cap-dependent endonuclease, being essential for the virus and absent in humans, establishes it as a prime target for novel antiviral therapeutics. This guide provides an in-depth examination of the cap-snatching mechanism, the viruses that employ it, its function as a therapeutic target, and the experimental protocols used to study its activity.

The "Cap-Snatching" Mechanism

Cap-snatching is a multistep process fundamental to the transcription and replication of several segmented negative-sense RNA viruses, including influenza viruses, bunyaviruses, and arenaviruses.[1][2][3] The entire operation is carried out by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex in the case of influenza, composed of Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits.[4][5]

The process unfolds in three primary steps:

-

Host Cap Recognition and Binding: The viral RdRp complex targets a nascent host cell pre-mRNA. In influenza viruses, the PB2 subunit is responsible for recognizing and binding to the 7-methylguanylate (m⁷G) cap structure at the 5' end of the host transcript.[4][5][6]

-

Endonucleolytic Cleavage: Following cap binding, the endonuclease catalytic domain, located within the N-terminal region of the PA subunit in influenza viruses, cleaves the host pre-mRNA approximately 10 to 20 nucleotides downstream from the cap.[1][5][7] This cleavage is dependent on the presence of divalent metal cations, typically manganese (Mn²⁺), in the active site.[2][7]

-

Priming and Viral mRNA Synthesis: The resulting capped RNA fragment is directed into the catalytic core of the RdRp, located on the PB1 subunit.[5] This "snatched" cap fragment serves as a primer for the initiation of transcription using the negative-sense viral RNA (vRNA) as a template.[1][5] This results in a chimeric mRNA molecule, containing a short host-derived sequence at the 5' end followed by the virus-encoded transcript, which can then be efficiently translated by the host cell's ribosomes.

Viral Families Employing Cap-Dependent Endonuclease

The cap-snatching strategy is not exclusive to influenza viruses. It is a conserved mechanism utilized by several families of segmented negative-sense RNA viruses, highlighting its evolutionary significance.

-

Orthomyxoviridae: This family, which includes influenza A, B, and C viruses, is the most extensively studied model for cap-snatching. The process occurs within the nucleus of the host cell, where the virus can access nascent pre-mRNAs.[1]

-

Bunyavirales: This large order of viruses, which includes pathogens like La Crosse virus (LACV), Hantaan virus, and Rift Valley Fever virus, also relies on cap-snatching.[3][8] However, unlike influenza, their replication and transcription take place in the cytoplasm.[1][9] Structural and functional studies have confirmed that the N-terminus of their large (L) protein contains an endonuclease domain homologous to that of the influenza PA subunit.[3][10]

-

Arenaviridae: This family includes viruses such as Lassa virus and Lymphocytic choriomeningitis virus (LCMV).[1] They also perform cap-snatching in the cytoplasm, and their L protein possesses a similar N-terminal endonuclease domain.[2][10]

The structural homology of the endonuclease active site across these distinct viral families presents a compelling rationale for the development of broad-spectrum antiviral drugs.[2]

The Endonuclease as a Premier Antiviral Target

The cap-dependent endonuclease is an exemplary target for antiviral drug development for two key reasons: it is absolutely essential for viral replication, and no homologous enzyme is known to be encoded by the human genome.[2][8] This provides a large therapeutic window, allowing for potent inhibition of the virus with a reduced likelihood of host-related toxicity.

Baloxavir Marboxil (Xofluza®): The clinical validation of this strategy was achieved with the approval of baloxavir marboxil.[11][12]

-

Mechanism of Action: Baloxavir marboxil is a prodrug that is rapidly converted in vivo to its active form, baloxavir acid.[13][14] Baloxavir acid functions by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) within the endonuclease active site.[2] This action effectively blocks the enzyme's catalytic activity, preventing the cleavage of host mRNA and thereby halting viral gene transcription and replication at its source.[11][14]

-

Clinical Efficacy: As a single-dose oral therapeutic, baloxavir marboxil has been shown to be effective against both influenza A and B viruses, significantly reducing viral load and alleviating symptoms when administered within 48 hours of onset.[11][12][13]

Quantitative Data on Endonuclease Inhibition

The development of endonuclease inhibitors relies on precise quantitative measurements of their potency. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that causes a 50% reduction in enzyme activity or viral replication, respectively.[15]

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid Against Influenza Viruses

| Compound | Virus Strain | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Baloxavir Acid | Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [11] |

| Baloxavir Acid | Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [11] |

| Baloxavir Acid | Influenza A (H1N1) | Plaque Reduction Assay | 0.46 - 0.75 | [16] |

| Baloxavir Acid | Influenza A (H3N2) | Plaque Reduction Assay | 0.59 - 0.81 | [16] |

| Baloxavir Acid | Influenza B (Victoria) | Plaque Reduction Assay | 3.5 - 4.3 | [16] |

| Baloxavir Acid | Influenza B (Yamagata) | Plaque Reduction Assay | 2.2 - 2.6 |[16] |

Table 2: Comparative In Vitro Efficacy of CEN Inhibitors Against Arenaviruses

| Compound | Target Virus | Assay Type | EC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| Ribavirin (Control) | LCMV | MTT Assay | >2.5 | [2] |

| Compound A* | LCMV | MTT Assay | <0.005 | [2] |

| Compound B* (CAPCA-1) | LCMV | MTT Assay | <0.005 | [2][8] |

| Ribavirin (Control) | JUNV | MTT Assay | >2.5 | [2] |

| Compound A* | JUNV | MTT Assay | <0.005 | [2] |

| Compound B* (CAPCA-1) | JUNV | MTT Assay | <0.005 | [2][8] |

*Compounds A and B are novel metal-chelating CEN inhibitors identified from a library screen.[2]

Experimental Protocols and Methodologies

The characterization of cap-dependent endonuclease activity and the screening for its inhibitors involve a variety of specialized in vitro and cell-based assays.

A high-throughput method to identify compounds that bind to the endonuclease active site is the Fluorescence Polarization (FP) assay.[17][18]

-

Principle: FP measures the change in the rotational motion of a fluorescent molecule. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe binds to a much larger protein, like the PA endonuclease domain, its tumbling slows dramatically, leading to a high polarization signal.[17][18] An inhibitor that competes with the probe for the active site will displace it, causing a decrease in the polarization signal.

-

Methodology:

-

Reagent Preparation: A recombinant, purified N-terminal PA domain (PA-N) is used as the enzyme source. A fluorescently labeled probe compound known to bind the active site is synthesized.[19]

-

Assay Setup: The PA-N protein and the fluorescent probe are incubated together in a microplate well to allow binding, establishing a high FP signal.

-

Inhibitor Addition: Test compounds are added to the wells at varying concentrations.

-

Measurement: The plate is read using a microplate reader capable of measuring fluorescence polarization.

-

Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to generate a competitive binding curve, from which the IC₅₀ value can be calculated.

-

To determine the efficacy of an inhibitor against live virus replication in a cellular context, the plaque reduction neutralization assay (PRNA) is a gold standard.[16][20]

-

Principle: This assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), in a sample. A plaque is a localized area of cell death and lysis resulting from viral infection and replication. An effective antiviral agent will reduce the number and/or size of plaques formed.

-

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is grown in a multi-well plate.[20]

-

Inhibitor and Virus Addition: The cell monolayer is washed, and then serial dilutions of the test compound are added, followed by a standardized amount of virus.

-

Infection: The plate is incubated for a short period (e.g., 1 hour) to allow the virus to enter the cells.

-

Overlay Application: The virus-inhibitor mixture is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing Avicel or agarose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[20]

-

Incubation: The plate is incubated for several days to allow plaques to form.

-

Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet or via immunostaining against a viral protein) to make the plaques visible.[21] Plaques appear as clear zones or stained foci against a background of healthy cells.

-

Data Analysis: The number of plaques is counted for each inhibitor concentration. The EC₅₀ value is calculated as the concentration that reduces the plaque count by 50% compared to an untreated virus control.

-

Conclusion

The cap-dependent endonuclease is a master key that unlocks the host cell's transcriptional machinery for a diverse group of pathogenic viruses. Its essential and highly conserved nature, coupled with its absence in humans, makes it an outstanding target for antiviral intervention. The clinical success of baloxavir marboxil has unequivocally validated this approach for influenza and has paved the way for the development of next-generation inhibitors. Future research focused on the structural nuances of endonuclease domains in other viral families, such as bunyaviruses and arenaviruses, holds the promise of delivering potent, broad-spectrum antiviral agents to combat existing and emerging viral threats.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]

- 4. Involvement of Influenza Virus PA Subunit in Assembly of Functional RNA Polymerase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Role of the Influenza A Virus PA Gene Segment in the Emergence of Pandemic Viruses [mdpi.com]

- 7. publicacions.ub.edu [publicacions.ub.edu]

- 8. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influenza virus plaque assay [protocols.io]

- 21. cellbiolabs.com [cellbiolabs.com]

Unraveling the Enigma: A Technical Guide to the Influenza Virus Cap-Snatching Mechanism

For Researchers, Scientists, and Drug Development Professionals

The influenza virus, a perennial global health threat, employs a sophisticated molecular strategy to replicate within host cells. Central to its survival is the "cap-snatching" mechanism, a process of transcriptional piracy where the virus's RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs and utilizes it as a primer to synthesize its own viral mRNAs. This in-depth technical guide provides a comprehensive overview of the core components and intricate workings of this essential viral process, offering insights for researchers and professionals dedicated to developing novel anti-influenza therapeutics.

The Tripartite Machinery of Cap-Snatching: PA, PB1, and PB2

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). Each subunit plays a distinct and indispensable role in the cap-snatching process, which occurs within the nucleus of the infected host cell.[1]

-

PB2 Subunit: The Cap Binder. The process is initiated by the PB2 subunit, which recognizes and binds to the 7-methylguanosine (m7G) cap structure present at the 5' end of host pre-mRNAs.[2][3][4] This interaction is a critical first step that anchors the viral polymerase to the host's transcriptional machinery.

-

PA Subunit: The Endonuclease. Once the cap is secured by PB2, the PA subunit executes the "snatching." It possesses an endonuclease domain that cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the cap.[1] This cleavage event generates a short, capped RNA fragment that will serve as a primer for viral transcription.

-

PB1 Subunit: The Polymerase. The PB1 subunit contains the core RNA-dependent RNA polymerase activity. The 3' end of the capped primer, generated by the PA subunit, is fed into the active site of PB1. Using the viral genomic RNA (vRNA) as a template, PB1 then elongates this primer to synthesize a full-length, capped viral mRNA.

This coordinated effort ensures that the resulting viral mRNAs are equipped with a 5' cap, a feature essential for their recognition by the host cell's ribosomes and subsequent translation into viral proteins.

Quantitative Insights into the Cap-Snatching Process

The efficiency of the cap-snatching mechanism is underpinned by specific biochemical interactions and enzymatic activities. The following tables summarize key quantitative data that are crucial for understanding the molecular dynamics of this process and for the rational design of inhibitors.

| Parameter | Virus Type/Subtype | Substrate/Ligand | Value | Method | Reference |

| PB2 Cap-Binding Affinity | |||||

| Dissociation Constant (Kd) | Influenza A | m7GDP | 17 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| Dissociation Constant (Kd) | Influenza A | GDP | 118 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| Dissociation Constant (Kd) | Influenza B | m7GDP | ~100 µM (weaker than FluA) | Isothermal Titration Calorimetry (ITC) | [5] |

| Dissociation Constant (Kd) | Influenza B | GDP | ~100 µM (similar to m7GDP) | Isothermal Titration Calorimetry (ITC) | [5] |

Table 1: Quantitative Analysis of PB2 Cap-Binding Affinity. This table presents the dissociation constants (Kd) for the interaction between the PB2 cap-binding domain and cap analogs, providing a measure of the binding strength.

| Parameter | Enzyme Complex | Substrate | Value | Method | Reference |

| PA Endonuclease Activity | |||||

| Michaelis Constant (Km) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 150 ± 11 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | [6] |

| Catalytic Rate (kcat) | PA/PB1/PB2 Trimer | RNA-FRET substrate | (1.4 ± 0.2) x 10⁻³ s⁻¹ | Fluorescence Resonance Energy Transfer (FRET) Assay | [6] |

| Inhibition of PA Endonuclease | |||||

| IC50 (Compound A) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 17.7 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | |

| IC50 (Compound B) | PA/PB1/PB2 Trimer | RNA-FRET substrate | 15.6 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | |

| IC50 (Lifitegrast) | PA N-terminal domain (PAN) | Gel-based assay | 32.82 ± 1.34 µM | Gel-based Endonuclease Assay | [7] |

| IC50 (Lifitegrast) | PAN-I38T mutant | Gel-based assay | 26.81 ± 1.2 µM | Gel-based Endonuclease Assay | [7] |

Table 2: Kinetic Parameters and Inhibition of PA Endonuclease. This table summarizes the enzymatic efficiency of the PA endonuclease and the inhibitory concentrations of various compounds, highlighting potential therapeutic targets.

Visualizing the Molecular Choreography

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the influenza virus cap-snatching mechanism.

Figure 1: The Influenza Virus Cap-Snatching Signaling Pathway. This diagram illustrates the sequential steps of the cap-snatching mechanism, from the initial binding of the host pre-mRNA cap by the PB2 subunit to the final synthesis of viral mRNA by the PB1 subunit.

Figure 2: A Generalized Experimental Workflow. This diagram outlines the key stages in the experimental investigation of the influenza virus cap-snatching mechanism, from protein expression and purification to functional and structural analyses.

Detailed Experimental Protocols

A thorough understanding of the cap-snatching mechanism relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the study of this viral process.

Recombinant Influenza Virus RNA Polymerase Expression and Purification

Objective: To produce and purify the heterotrimeric influenza virus RdRp complex for in vitro functional and structural studies. This protocol is a composite based on methodologies described for expression in Sf9 insect cells using the baculovirus expression vector system (BEVS).[8]

Materials:

-

Sf9 insect cells

-

Baculovirus transfer vectors containing the genes for PA, PB1, and PB2 subunits (often with affinity tags, e.g., His-tag, Strep-tag)

-

Serum-free insect cell culture medium

-

Baculovirus stock

-

Bioreactor (optional, for large-scale production)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Baculovirus Generation: Co-transfect Sf9 cells with the baculovirus transfer vectors containing the PA, PB1, and PB2 genes and linearized baculovirus DNA to generate recombinant baculoviruses.

-

Virus Amplification: Amplify the recombinant baculoviruses by infecting fresh Sf9 cell cultures. Titer the virus stock.

-

Protein Expression: Infect a large-scale culture of Sf9 cells with the amplified baculoviruses at an appropriate multiplicity of infection (MOI). Incubate for 48-72 hours at 27°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or dounce homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound polymerase complex with elution buffer.

-

Size-Exclusion Chromatography: Further purify the eluted protein by SEC to separate the trimeric complex from aggregates and other contaminants.

-

Concentration and Storage: Concentrate the purified polymerase complex and store at -80°C in a suitable buffer containing glycerol.

In Vitro PA Endonuclease Assay (FRET-based)

Objective: To quantitatively measure the endonuclease activity of the purified influenza virus polymerase complex. This protocol is based on a fluorescence resonance energy transfer (FRET) assay.[6][9]

Materials:

-

Purified influenza virus RdRp complex

-

FRET-labeled RNA substrate (a short RNA oligonucleotide with a fluorophore, e.g., FAM, at one end and a quencher, e.g., Dabcyl, at the other)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM MnCl₂)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer and varying concentrations of the purified RdRp complex.

-

Initiation: Initiate the reaction by adding the FRET-labeled RNA substrate to each well.

-

Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor and determine the IC50 value.

In Vitro Cap-Snatching and Transcription Assay

Objective: To reconstitute the entire cap-snatching and transcription process in vitro.

Materials:

-

Purified influenza virus RdRp complex

-

Viral RNA template (vRNA)

-

Capped RNA donor (e.g., β-globin mRNA or a synthetic capped RNA)

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP), including [α-³²P]GTP for radiolabeling

-

Transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, RNase inhibitor)

-

Urea-polyacrylamide gel

-

Phosphorimager

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing the transcription buffer, purified RdRp complex, vRNA template, and capped RNA donor.

-

Initiation and Elongation: Add the ribonucleotide triphosphates (including [α-³²P]GTP) to initiate the reaction. Incubate at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).

-

Gel Electrophoresis: Denature the RNA products by heating and separate them on a urea-polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA products using a phosphorimager. The presence of a product of the expected size indicates successful cap-snatching and transcription.

Cryo-Electron Microscopy (Cryo-EM) of the Polymerase Complex

Objective: To determine the three-dimensional structure of the influenza virus RdRp complex. This protocol provides a general overview of the sample preparation and data collection steps.[10][11]

Materials:

-

Purified and concentrated influenza virus RdRp complex

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane

-

Cryo-transmission electron microscope (Cryo-TEM) equipped with a direct electron detector

Procedure:

-

Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Sample Application: Apply a small volume (3-4 µL) of the purified polymerase solution to the grid.

-

Blotting and Plunge-Freezing: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the polymerase complex.

-

Cryo-TEM Imaging: Transfer the vitrified grid to a cryo-TEM. Collect a large dataset of images (micrographs) of the frozen-hydrated polymerase particles at various orientations.

-

Data Processing and 3D Reconstruction: Use specialized software to perform particle picking, two-dimensional classification, and three-dimensional reconstruction to generate a high-resolution map of the polymerase complex.

-

Model Building and Refinement: Build an atomic model of the polymerase into the cryo-EM map and refine it to obtain the final structure.

Conclusion

The cap-snatching mechanism of the influenza virus is a remarkable example of viral evolution, enabling the pathogen to efficiently co-opt the host's cellular machinery for its own propagation. A detailed understanding of the molecular players, their intricate interactions, and the kinetics of this process is paramount for the development of next-generation antiviral drugs. The quantitative data, visual pathways, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance their efforts in combating this persistent global health challenge. By targeting the essential components of the cap-snatching machinery, we can pave the way for novel therapeutic strategies that are both potent and less susceptible to the rapid evolution of viral resistance.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The cap-binding site of influenza virus protein PB2 as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]

- 7. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Cryo-EM structure of influenza helical nucleocapsid reveals NP-NP and NP-RNA interactions as a model for the genome encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents targeting influenza and other viruses. While specific data for a compound designated "Cap-dependent endonuclease-IN-22" is not extensively available in public literature, this document will focus on the well-established methodologies and data for representative CEN inhibitors, such as Baloxavir Acid (BXA), to provide a thorough understanding of their in vitro evaluation.

The cap-dependent endonuclease, a crucial component of the viral RNA polymerase complex, facilitates a process known as "cap-snatching".[1][2][3] In this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2][4] This mechanism is essential for viral transcription and replication.[5] CEN inhibitors block this cap-snatching activity, thereby halting viral proliferation.[6]

Data Presentation: In Vitro Inhibitory Activity of Representative CEN Inhibitors

The following tables summarize the quantitative data from in vitro studies of various cap-dependent endonuclease inhibitors, providing a comparative overview of their potency.

Table 1: Enzymatic Inhibition of Cap-Dependent Endonuclease

| Compound | Target | IC50 | Assay Type | Reference |

| Baloxavir Acid (BXA) | Influenza A and B CEN | 7.45 µM | Endonuclease Inhibition Assay | [7] |

| Compound I-4 | Influenza A CEN | 3.29 µM | Endonuclease Inhibition Assay | [7] |

| Compound II-2 | Influenza A CEN | 1.46 µM | Endonuclease Inhibition Assay | [7] |

| Compound 71 | Influenza A PA Endonuclease | 14 nM | Enzymatic Assay | [5] |

| Lifitegrast | Influenza A PA Endonuclease (PAN) | 32.82 ± 1.34 µM | Gel-based Endonuclease Assay | [8] |

| Lifitegrast | Influenza A PA Endonuclease (PAN-I38T mutant) | 26.81 ± 1.2 µM | Gel-based Endonuclease Assay | [8] |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Virus Strain(s) | EC50/EC90 | Assay Type | Cell Line | Reference |

| Baloxavir Acid (BXA) | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | 0.20 - 11.26 nM (EC50) | Plaque Reduction Assay | MDCK | |

| Baloxavir Acid (BXA) | Influenza A (H1N1) | 0.42 ± 0.37 nM (IC50) | Not Specified | Not Specified | [9] |

| Baloxavir Acid (BXA) | Influenza A (H1N1, I38T variant) | 41.96 ± 9.42 nM (IC50) | Not Specified | Not Specified | [9] |

| Baloxavir Acid (BXA) | Influenza A (H3N2) | 0.66 ± 0.17 nM (IC50) | Not Specified | Not Specified | [9] |

| Baloxavir Acid (BXA) | Influenza A (H3N2, I38T variant) | 139.73 ± 24.97 nM (IC50) | Not Specified | Not Specified | [9] |

| Compound 71 | Influenza A (H1N1) | 2.1 µM (EC50) | Viral Challenge Assay | MDCK | [5] |

| RO-7 | Influenza A and B strains | Nanomolar to submicromolar (EC50s) | Plaque Reduction, Yield Reduction, Cell Viability Assays | MDCK | [10] |

| Compounds A-D | LCMV, JUNV | Subnanomolar (EC90) | qRT-PCR based Yield Reduction | KB, HEK293T | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CEN inhibitors. Below are protocols for key experiments cited in the literature.

Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the cap-dependent endonuclease.

-

Enzyme Source: The N-terminal domain of the influenza A virus PA protein (PAN), which contains the endonuclease active site, is often cloned and purified as a recombinant protein.[10]

-

Substrate: A labeled nucleic acid substrate is used to monitor cleavage activity.

-

Procedure:

-

Recombinant PAN is incubated with the test compound at various concentrations.

-

The nucleic acid substrate is added to the mixture.

-

The reaction is allowed to proceed under optimal conditions (e.g., temperature, time).

-

The cleavage of the substrate is measured. This can be done using various methods, such as gel electrophoresis for a gel-based assay or a fluorescence polarization (FP) assay.[8][12]

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[8]

-

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

-

Cells: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus studies.[13]

-

Procedure:

-

Confluent monolayers of MDCK cells in multi-well plates are infected with a known amount of virus (e.g., 50 plaque-forming units per well).

-

The virus is allowed to adsorb to the cells for a specific period.

-

The inoculum is removed, and the cells are overlaid with a medium (e.g., agar or carboxymethyl cellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques at each compound concentration is counted, and the EC50 value is calculated.[13]

-

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

-

Cells and Virus: Similar to the plaque reduction assay, this assay uses a susceptible cell line (e.g., MDCK) and a specific virus strain.

-

Procedure:

-

Cell monolayers in 96-well plates are infected with a known amount of virus (e.g., 100 TCID50/well).[14]

-

The infected cells are treated with serial dilutions of the test compound.

-

After an incubation period (e.g., 24-30 hours), the culture supernatant, which contains the newly produced virus particles, is collected.[14]

-

The amount of virus in the supernatant is quantified. This can be done through a 50% tissue culture infectious dose (TCID50) assay or by quantifying viral RNA using quantitative reverse transcription PCR (qRT-PCR).[11]

-

The EC90 value, the concentration of the compound that reduces the virus yield by 90%, is often calculated for this assay.[11]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of CEN inhibitors and a typical experimental workflow for their in vitro evaluation.

Caption: Mechanism of influenza virus "cap-snatching" and inhibition by a Cap-Dependent Endonuclease (CEN) inhibitor.

Caption: General experimental workflow for the in vitro evaluation of Cap-Dependent Endonuclease (CEN) inhibitors.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 4. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - ProQuest [proquest.com]

- 9. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. pnas.org [pnas.org]

- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Structural Basis of Viral Cap-Dependent Endonuclease: A Technical Guide for Therapeutic Innovation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Viral cap-dependent endonucleases are crucial enzymes for the replication of several medically important viruses, including influenza viruses and coronaviruses. These enzymes facilitate a process known as "cap-snatching," where the 5' cap structure of host cell messenger RNAs (mRNAs) is cleaved and used as a primer to synthesize viral mRNAs.[1][2][3][4] This clever mechanism allows the virus to hijack the host's protein synthesis machinery, ensuring the translation of its own genetic material. The essential nature of this process makes the cap-dependent endonuclease a prime target for the development of novel antiviral therapeutics. This guide provides an in-depth overview of the structural biology of these enzymes, focusing on the influenza virus PA subunit and the coronavirus Nsp15, and offers detailed insights into the experimental methodologies used to study them.

The Cap-Snatching Mechanism: A Viral Strategy for Survival

The cap-snatching process is a multi-step molecular heist orchestrated by the viral RNA-dependent RNA polymerase (RdRp). In influenza virus, the RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[2][3] The process can be summarized in three key steps:

-

Cap Recognition: The PB2 subunit of the viral polymerase recognizes and binds to the 5' m7G cap of host pre-mRNAs.[1][2]

-

Endonucleolytic Cleavage: The PA subunit's endonuclease domain then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2][5]

-

Primer-Dependent Transcription: The resulting capped RNA fragment is used by the PB1 subunit, which contains the polymerase active site, to prime the transcription of viral mRNAs from the viral RNA template.[2][3]

This mechanism is not exclusive to influenza viruses; other segmented negative-strand RNA viruses, such as bunyaviruses and arenaviruses, also employ cap-snatching, although the cellular location of this process can vary.[1][4] In coronaviruses, the non-structural protein 15 (Nsp15) possesses endoribonuclease activity, which is also implicated in viral replication and evasion of the host immune response.[6][7]

Below is a diagram illustrating the cap-snatching pathway in influenza virus.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esrf.fr [esrf.fr]

- 4. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 5. publicacions.ub.edu [publicacions.ub.edu]

- 6. Recent insights into the structure and function of coronavirus ribonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of Nsp15 endoribonuclease NendoU from SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cap-dependent Endonuclease-IN-22 in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease (CEN), an essential enzyme for the replication of many RNA viruses like influenza, represents a prime target for antiviral drug development. This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and facilitates a unique "cap-snatching" mechanism. In this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. This critical step enables the translation of viral proteins by the host cell machinery.

Cap-dependent endonuclease-IN-22 is a potent inhibitor of this viral enzyme. By blocking the endonuclease activity, this compound prevents the initiation of viral transcription, thereby halting viral replication. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in cell-based viral replication assays.

Mechanism of Action: The Cap-Snatching Process

The cap-snatching mechanism is a key process for influenza virus transcription. The viral RdRp complex, consisting of the PA, PB1, and PB2 subunits, orchestrates this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the endonuclease activity of the PA subunit. The resulting capped RNA fragments are used by the PB1 subunit to prime the synthesis of viral mRNA. This compound specifically targets the PA subunit's endonuclease active site, preventing this cleavage and subsequent viral replication.

Caption: Inhibition of the viral cap-snatching mechanism by this compound.

Data Presentation: Antiviral Activity and Cytotoxicity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This is typically assessed by measuring the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), is a critical parameter for evaluating the therapeutic potential of a drug candidate. A higher SI value indicates a more favorable safety profile.

Note: As specific experimental data for this compound is not publicly available, the following table presents representative data for a similar cap-dependent endonuclease inhibitor, Baloxavir acid, against various influenza virus strains. This data is for illustrative purposes only and the actual performance of this compound may vary.

| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/H1N1pdm09 | MDCK | Plaque Reduction | 0.28 | >10 | >35,714 | [1] |

| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.16 | >10 | >62,500 | [1] |

| Influenza B/Victoria | MDCK | Plaque Reduction | 3.42 | >10 | >2,924 | [1] |

| Influenza B/Yamagata | MDCK | Plaque Reduction | 2.43 | >10 | >4,115 | [1] |

| La Crosse Virus (LACV) | Vero | CPE-based (MTT) | 450 | >100 | >222 | [2] |

Experimental Protocols

Several types of assays can be employed to determine the antiviral activity of this compound. The choice of assay depends on the virus, the host cell line, and the specific research question. Below are detailed protocols for commonly used viral replication assays.

Plaque Reduction Assay

This is considered the gold standard for quantifying infectious virus and evaluating antiviral compounds. It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) into 6-well or 12-well plates to form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium. The optimal dilution should produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the diluted virus for 1 hour at 37°C to allow for viral adsorption.

-

Compound Preparation: Prepare serial dilutions of this compound in the overlay medium. The overlay medium is typically a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the inhibitor to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

-

Staining: Fix the cells with a solution like 10% formalin for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the inhibitor compared to the virus control. The IC50 value is the concentration of the inhibitor that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect. Cell viability can be assessed using various methods, such as the MTT assay or ATP-based luminescence assays.

Caption: Workflow for the CPE Inhibition Assay.

Protocol:

-

Cell Seeding: Seed host cells in 96-well plates and incubate overnight to form a semi-confluent monolayer.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells.

-

Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 2-5 days. Include virus controls (no compound), cell controls (no virus, no compound), and compound toxicity controls (compound, no virus).

-

Incubation: Incubate the plates at 37°C until 80-90% CPE is observed in the virus control wells.

-

Cell Viability Measurement (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection for each concentration of the inhibitor. The EC50 is the concentration that provides 50% protection from virus-induced CPE. The CC50 is determined from the compound toxicity control wells and is the concentration that reduces cell viability by 50%.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound. The progeny virus in the supernatant is quantified by a subsequent titration method, such as a plaque assay or TCID50 assay, or by quantifying viral RNA using qRT-PCR.

Caption: Workflow for the Virus Yield Reduction Assay.

Protocol:

-

Cell Seeding and Infection: Seed host cells in multi-well plates. The next day, infect the cells with the virus at a specific MOI.

-

Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period that allows for at least one complete viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the culture supernatants from each well.

-

Quantification of Progeny Virus:

-

Plaque Assay or TCID50 Assay: Perform a standard plaque assay or TCID50 assay on the collected supernatants to determine the viral titer.

-

qRT-PCR: Extract viral RNA from the supernatants and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the number of viral RNA copies.

-

-

Data Analysis: Calculate the reduction in viral titer (in PFU/mL, TCID50/mL, or viral RNA copies/mL) for each inhibitor concentration compared to the virus control. The results are often expressed as the concentration required to reduce the virus yield by 90% (IC90) or 99% (IC99).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the antiviral activity of this compound. By employing these assays, researchers can determine the potency and selectivity of this inhibitor against various RNA viruses. The selection of the most appropriate assay will depend on the specific virus and the research objectives. Consistent and careful execution of these protocols will yield reliable data to support the development of novel antiviral therapeutics.

References

Application Notes and Protocols: In Vitro Testing of Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease, an essential enzyme for influenza virus replication, is a key target for novel antiviral drug development. This enzyme, located in the PA subunit of the viral RNA-dependent RNA polymerase, initiates viral transcription through a "cap-snatching" mechanism, cleaving the 5' caps of host pre-mRNAs to use as primers for viral mRNA synthesis. Inhibition of this endonuclease activity is a promising strategy for treating influenza infections.

These application notes provide a detailed protocol for the in vitro and cell-based evaluation of cap-dependent endonuclease inhibitors, using Cap-dependent endonuclease-IN-22 as a representative compound. The methodologies described herein are based on established assays for similar inhibitors, such as baloxavir acid.[1][2]

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

The influenza virus RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. The cap-dependent endonuclease active site, located in the PA subunit, then cleaves the host pre-mRNA downstream of the cap.[3] This capped RNA fragment is subsequently used as a primer by the PB1 polymerase subunit to synthesize viral mRNA. Cap-dependent endonuclease inhibitors block this cleavage step, thereby preventing viral gene expression and replication.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Biochemical Assay: FRET-Based Endonuclease Activity Assay

This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the cap-dependent endonuclease.

Workflow:

Figure 2. Workflow for the FRET-based endonuclease assay.

Materials:

-

Recombinant influenza virus PA endonuclease domain

-

FRET-labeled RNA substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM DTT)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration may range from nanomolar to micromolar.

-

Enzyme Addition: Add the recombinant endonuclease enzyme to each well of the 384-well plate.

-

Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Substrate Addition: Add the FRET-labeled RNA substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Example Data Presentation:

| Compound | Target | IC₅₀ (nM) |

| Baloxavir acid (Reference) | Influenza A Endonuclease | 1.4 - 4.5 |

| This compound | Influenza A Endonuclease | [Insert Experimental Value] |

Note: The IC₅₀ value for Baloxavir acid is provided as a typical range for a reference compound.

Cell-Based Assay: Plaque Reduction Assay

This assay assesses the ability of the inhibitor to prevent virus-induced cell death and plaque formation in a cell culture model.

Workflow:

Figure 3. Workflow for the plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/WSN/33)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Trypsin-EDTA

-

Agarose

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Virus Infection: Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 50 plaque-forming units per well) for 1 hour at 37°C.[5]

-

Inhibitor Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.6% agarose containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3 days to allow for plaque formation.[5]

-

Staining: Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each inhibitor concentration compared to the untreated control. Determine the EC₅₀ value from the dose-response curve.

Cell-Based Assay: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

Materials:

-

MDCK cells

-

Influenza virus stock

-

96-well plates

-

Cell culture medium

Procedure:

-

Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with influenza virus at a specified multiplicity of infection (MOI).

-

Inhibitor Treatment: Add serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the culture supernatants.

-

Virus Tittering: Determine the virus titer in the supernatants using a TCID₅₀ (50% tissue culture infectious dose) assay or a plaque assay.[2]

-

Data Analysis: Calculate the reduction in virus yield for each inhibitor concentration compared to the untreated control. Determine the EC₉₀ (90% effective concentration) or EC₅₀ value.

Example Data Presentation:

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |

| Baloxavir acid (Reference) | A/H1N1 | MDCK | 0.46 - 0.98 |

| Baloxavir acid (Reference) | A/H3N2 | MDCK | 0.49 - 0.73 |

| Baloxavir acid (Reference) | Influenza B | MDCK | 3.1 - 4.6 |

| This compound | [Insert Virus Strain] | MDCK | [Insert Experimental Value] |

Note: EC₅₀ values for Baloxavir acid are provided as typical ranges from published studies.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral activity is not due to non-specific effects on cell viability.

Materials:

-

MDCK cells (or other host cell line)

-

96-well plates

-

Cell culture medium

-

MTT or CellTiter-Glo reagent

Procedure:

-

Cell Seeding: Seed cells in 96-well plates.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Viability Measurement: Add MTT or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, according to the manufacturer's protocol.

-

Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) value.

Selectivity Index:

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀. A higher SI value indicates a more favorable safety profile.

SI = CC₅₀ / EC₅₀

Summary

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound and other novel inhibitors of the influenza virus cap-dependent endonuclease. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, efficacy, and selectivity of these compounds, facilitating the identification of promising candidates for further preclinical and clinical development.

References

- 1. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cap-dependent Endonuclease-IN-22 in Influenza A Virus Polymerase Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cap-dependent endonuclease-IN-22, a potent inhibitor of the influenza A virus cap-dependent endonuclease (CEN), for studying the viral polymerase. While specific published data for this compound is limited, the protocols and data presented herein are based on established methodologies for analogous and well-characterized CEN inhibitors, such as baloxavir acid and ZX-7101, and are directly applicable for its evaluation.

Introduction

The influenza A virus polymerase, a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. A critical step in viral transcription is the "cap-snatching" mechanism, where the cap-dependent endonuclease (CEN) activity of the PA subunit cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2][3] This process is essential for viral replication, making the CEN a prime target for antiviral drug development.[4][5] this compound (CAS: 2641942-32-5; Molecular Formula: C37H37ClF2N6O7S2) is a potent inhibitor of this enzyme and serves as a valuable tool for investigating the intricacies of the influenza A virus polymerase.[6][7][8][9]

Mechanism of Action

Cap-dependent endonuclease inhibitors like this compound target the active site of the CEN domain within the PA subunit of the influenza virus polymerase.[10][11] By binding to this site, the inhibitor prevents the cleavage of host cell pre-mRNAs, thereby depriving the viral polymerase of the capped primers necessary to initiate transcription of viral mRNAs. This leads to a potent suppression of viral gene expression and subsequent replication.[4][11]

Data Presentation

The following tables summarize representative quantitative data for potent cap-dependent endonuclease inhibitors against various influenza A virus strains. These values provide a benchmark for the expected potency of inhibitors like this compound.

Table 1: In Vitro Enzyme Inhibition Data for Representative CEN Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Baloxavir Acid | Influenza A CEN | 22.26 | [12] |

| ZX-7101 | Influenza A CEN | 21.72 | [12] |

Table 2: In Vitro Antiviral Activity of Representative CEN Inhibitors against Influenza A Viruses

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| Baloxavir Acid | A/H1N1pdm09 | MDCK | <10 | [12] |

| Baloxavir Acid | A/H3N2 | MDCK | <10 | [12] |

| Baloxavir Acid | A/H7N9 | MDCK | <10 | [12] |

| Baloxavir Acid | A/H9N2 | MDCK | <10 | [12] |

| ZX-7101 | pH1N1 | MDCK | <10 | [12] |

| ZX-7101 | H3N2 | MDCK | <10 | [12] |

| ZX-7101 | H7N9 | MDCK | <10 | [12] |

| ZX-7101 | H9N2 | MDCK | <10 | [12] |

Table 3: In Vivo Efficacy of a Representative CEN Inhibitor Prodrug in a Mouse Model

| Compound (Prodrug) | Virus Strain | Treatment Regimen | Outcome | Reference |

| Baloxavir Marboxil | Influenza A/PR/8/34 | 15 or 50 mg/kg, twice daily | Significant reduction in lung viral titer and prevention of mortality | [13][14] |

| ZX-7101A | pH1N1 | Not specified | Significant protection against lethal challenge, reduced viral loads, and alleviated pulmonary damage | [12] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound are provided below.

Protocol 1: In Vitro Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus CEN.

Materials:

-

Purified recombinant influenza A virus PA subunit (N-terminal domain containing the CEN active site)

-

Fluorogenic substrate for CEN (e.g., a short RNA oligonucleotide with a 5' cap and a fluorophore/quencher pair)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound and control compounds (e.g., Baloxavir Acid)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add a fixed concentration of the purified PA subunit to each well of the 384-well plate.

-

Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the CEN separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This cell-based assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[15][16]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock of known titer (PFU/mL)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-TPCK

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

This compound and control compounds

-

6-well or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with the diluted virus for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of this compound and control compounds in the overlay medium (containing agarose or Avicel and trypsin-TPCK).

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Add the compound-containing overlay to each well and allow it to solidify at room temperature.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the key pathway and experimental workflow relevant to the study of this compound.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between Influenza Virus and the Host RNA Polymerase II Transcriptional Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fitness of influenza A and B viruses with reduced susceptibility to baloxavir: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound | Cap-dependent Endonuclease 抑制剂 | CAS 2641942-32-5 | 美国InvivoChem [invivochem.cn]

- 8. This compound - CAS:2641942-32-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cap-dependent endonuclease inhibitor Baloxavir marboxil (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]

- 11. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 12. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Influenza virus plaque assay [protocols.io]

Application Notes and Protocols: Targeting Centrosomal Functions as a Putative Antiviral Strategy in Bunyavirus Research

Disclaimer: The term "CEN inhibitors" is not a standard or widely recognized classification in the context of bunyavirus research based on currently available scientific literature. This document explores the hypothetical application of inhibitors targeting the centrosome , a major microtubule-organizing center in animal cells, as a potential antiviral strategy against bunyaviruses. The rationale is based on the established role of the centrosome in the replication cycle of other viruses.[1][2]

Introduction: The Centrosome as a Potential Target for Bunyavirus Intervention

The order Bunyavirales includes a large number of emerging and re-emerging viruses that pose a significant threat to public health and agriculture.[3] Currently, there are no approved vaccines or specific antiviral therapies for most bunyavirus infections, underscoring the urgent need for novel therapeutic strategies.[3]

While direct-acting antivirals targeting viral enzymes like the RNA-dependent RNA polymerase (RdRp) are a primary focus of research, another promising approach is to target host cell factors that are essential for viral replication.[4][5][6] The centrosome, a key organelle that orchestrates the microtubule network, is increasingly recognized as a critical player in the life cycle of various viruses.[1][7] Several viruses, including retroviruses and flaviviruses, have been shown to hijack centrosomal functions to facilitate their intracellular transport, replication, and suppression of the host's innate immune response.[1][2][8]

Although direct evidence for the involvement of the centrosome in bunyavirus replication is still emerging, its central role in cellular trafficking and organization makes it a plausible host dependency factor. This document outlines the potential applications of inhibitors that modulate centrosome function in the context of bunyavirus research and provides hypothetical protocols for their investigation.

Potential Mechanisms of Action for Centrosome Inhibitors Against Bunyaviruses

Based on the known functions of the centrosome and its role in other viral infections, inhibitors targeting this organelle could potentially disrupt the bunyavirus life cycle at several stages:

-

Inhibition of Viral Entry and Trafficking: Bunyaviruses enter host cells through endocytosis and subsequently traffic to the site of replication.[9] The microtubule network, organized by the centrosome, is crucial for this intracellular transport. Inhibitors that disrupt microtubule dynamics or centrosomal organization could therefore prevent the viral ribonucleoproteins (RNPs) from reaching the perinuclear region where replication occurs.

-

Disruption of Viral Replication Organelle Formation: Some RNA viruses remodel host cell membranes to create specialized "viral factories" for their replication. The centrosome can serve as a scaffold for the assembly of these replication complexes.[1] Centrosome inhibitors might interfere with the formation or function of these structures, thereby inhibiting viral RNA synthesis.

-

Interference with Viral Assembly and Egress: The assembly of new virions and their transport to the cell surface for release are also dependent on the cytoskeleton. By disorganizing the microtubule network, centrosome inhibitors could impede the trafficking of viral components and the egress of progeny virions.

-

Modulation of the Innate Immune Response: Recent studies have shown that the centrosome can act as a signaling hub for the innate immune response. For instance, the Zika virus has been shown to alter centrosome organization to suppress the production of interferons.[2][8] If bunyaviruses employ a similar immune evasion strategy, inhibitors that preserve normal centrosome function could potentially restore the host's antiviral response.

A diagram illustrating the potential points of intervention for centrosome inhibitors in the bunyavirus life cycle is presented below.

References

- 1. Centrosome and retroviruses: The dangerous liaisons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted roles of centrosomes in development, health, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Entry of Bunyaviruses into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Cap-Dependent Endonuclease Inhibitors in Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential component of the influenza virus polymerase complex, represents a prime target for novel antiviral drug development. This enzyme facilitates a unique "cap-snatching" mechanism, whereby the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of this process effectively halts viral replication. This document provides detailed application notes and experimental protocols for the use of cap-dependent endonuclease inhibitors in drug discovery research, with a focus on preclinical evaluation. While specific data for "Cap-dependent endonuclease-IN-22" is not publicly available, this guide utilizes data from a representative CEN inhibitor, ADC189, and the well-characterized inhibitor, Baloxavir, to illustrate the application of these compounds in research settings.

Mechanism of Action: Cap-Snatching Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The "cap-snatching" process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the CEN active site, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream of the cap. These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit. CEN inhibitors, such as ADC189 and Baloxavir, bind to the active site of the CEN domain, preventing the cleavage of host mRNAs and thereby inhibiting viral gene transcription and replication.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative CEN inhibitors, ADC189 and Baloxavir, against various influenza virus strains. This data is essential for comparing the potency of new chemical entities against established benchmarks.

Table 1: In Vitro Antiviral Activity of ADC189

| Virus Strain | EC50 (nmol/L) |

| A/H1N1 | 0.24 - 1.58 |

| A/H3N2 | 0.31 - 2.15 |

| Influenza B | 8.76 - 15.64 |

| Highly Pathogenic Avian Influenza (HPAI) | 0.45 - 3.21 |

| Oseltamivir-resistant strains | 0.29 - 1.89 |

| Data from preclinical studies of ADC189.[3] |

Table 2: In Vitro Antiviral Activity of Baloxavir Acid (BXA)

| Virus Strain | IC50 (nM) | EC50 (nM) |

| Influenza A (H1N1) | 1.4 - 2.9 | 0.46 - 0.73 |

| Influenza A (H3N2) | 2.5 - 3.1 | 0.73 - 0.98 |

| Influenza B | 4.5 - 8.9 | 2.2 - 3.4 |

| IC50 values were determined by an enzymatic assay, and EC50 values were determined by a plaque reduction assay.[4] |

Table 3: In Vivo Efficacy of ADC189 in a Mouse Model of H1N1 Infection

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Placebo | - | 0 |

| ADC189 (Prophylactic) | 1, 3, 10 | 100 |

| ADC189 (Therapeutic) | 1 | 40 |

| ADC189 (Therapeutic) | 3 | 80 |

| ADC189 (Therapeutic) | 10 | 100 |

| Oseltamivir (Therapeutic) | 10 | 60 |

| Mice were infected with a lethal dose of H1N1 influenza virus.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for the evaluation of CEN inhibitors in a drug discovery pipeline.

FRET-Based Cap-Dependent Endonuclease Enzymatic Assay

This assay directly measures the enzymatic activity of the influenza virus CEN and is used to determine the IC50 of inhibitors. The assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) substrate by the endonuclease.

Materials:

-

Purified recombinant influenza virus PA N-terminal domain (CEN)

-

FRET-based RNA substrate (e.g., 20-nucleotide RNA with a 5'-FAM fluorophore and a 3'-quencher)[5]

-

Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2[6]

-

Test compound (CEN inhibitor) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.

-

Add 20 µL of purified CEN enzyme (e.g., 75 ng/µl) to each well.[5]

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET RNA substrate (e.g., 200 nM final concentration) to each well.[5]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-